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Compound of Interest

Compound Name: Diethylisopropylamine

Cat. No.: B1584887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-

nucleophilic tertiary amine that serves as a powerful tool in organic synthesis. Its bulky

isopropyl groups effectively shield the nitrogen atom, rendering it a poor nucleophile while

maintaining its capacity as a strong base. This unique characteristic makes DIPEA an ideal

reagent for promoting elimination reactions, particularly the bimolecular (E2) pathway, to

generate alkenes from various substrates such as alkyl halides and sulfonates. These

application notes provide a detailed overview of the use of DIPEA in elimination reactions,

including experimental protocols and data for the synthesis of alkenes.

Key Properties of Diethylisopropylamine (DIPEA)
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Property Value

Formula C8H19N

Molar Mass 129.24 g/mol

pKa of conjugate acid ~10.7

Boiling Point 126.5 °C

Density 0.742 g/mL

Appearance Colorless to light yellow liquid

Application in E2 Elimination Reactions
DIPEA is particularly well-suited for E2 elimination reactions, which proceed in a single,

concerted step.[1] The base abstracts a proton from a carbon atom adjacent (β-position) to the

carbon bearing the leaving group, simultaneously leading to the formation of a double bond

and the departure of the leaving group. The steric bulk of DIPEA plays a crucial role in the

regioselectivity of the elimination, often favoring the formation of the less substituted alkene

(Hofmann product) over the more substituted alkene (Zaitsev product).[2][3] This is attributed to

the base's difficulty in accessing the more sterically hindered internal protons, leading to

preferential abstraction of the more accessible terminal protons.

A general workflow for a DIPEA-mediated elimination reaction involves the reaction of a

suitable substrate, such as an alkyl halide or a sulfonate ester, with DIPEA in an appropriate

solvent, often with heating. The choice of solvent and reaction temperature can significantly

influence the reaction rate and product distribution.

Experimental Protocols
Protocol 1: Dehydrobromination of a Secondary Alkyl
Bromide
This protocol describes the synthesis of a mixture of alkenes from a secondary alkyl bromide

using DIPEA as the base.

Reaction Scheme:
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General E2 Elimination Scheme.

Materials:

Substituted secondary alkyl bromide (e.g., 2-bromobutane)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation

or chromatography apparatus)

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

the secondary alkyl bromide (1.0 eq).

Add the anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate).

Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water,

followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by distillation or column chromatography to isolate the alkene

products.

Characterize the products and determine the regioselectivity by NMR spectroscopy or GC

analysis.

Quantitative Data (Illustrative Example with 2-bromobutane):
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Protocol 2: Elimination of a Secondary Tosylate
This protocol outlines the synthesis of an alkene from a secondary tosylate, which is often a

better leaving group than a halide.

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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